2-(4-Methylphenyl)naphtho[1,2-B]furan
Description
2-(4-Methylphenyl)naphtho[1,2-B]furan is a fused heterocyclic compound featuring a naphthalene core fused to a furan ring at the [1,2-B] position, with a 4-methylphenyl substituent at the C2 position. The naphtho[1,2-B]furan scaffold is notable for its planar aromatic system, which facilitates π-π stacking interactions and electronic delocalization, making it a promising candidate for anticancer, anti-inflammatory, and fluorescent materials .
Properties
CAS No. |
22772-22-1 |
|---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)benzo[g][1]benzofuran |
InChI |
InChI=1S/C19H14O/c1-13-6-8-15(9-7-13)18-12-16-11-10-14-4-2-3-5-17(14)19(16)20-18/h2-12H,1H3 |
InChI Key |
RXCDVAQDANCBIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(O2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
Naphtho[1,2-B]furan derivatives vary significantly in biological and physicochemical properties depending on substituents. Key analogs and their characteristics are summarized below:
Table 1: Substituent-Dependent Properties of Naphtho[1,2-B]furan Derivatives
Key Observations :
- Electron-withdrawing groups (EWGs) : Nitro (TB4) and bromo (TB7) substituents enhance cytotoxicity and antifungal activity, likely due to increased electrophilicity and interaction with biological targets .
- Amine substituents : TC1’s diethylamine group introduces basicity, enabling interactions with acidic residues in enzymes or receptors, suggesting CNS applications .
Comparison with Isomeric Fused Furans
The position of ring fusion and substituent placement critically influences properties:
Table 2: Comparison of Fused Furan Isomers
Key Observations :
- Naphtho[1,2-B]furan : Preferred in pharmacological studies due to synthetic accessibility and planar geometry .
- Naphtho[2,1-B]furan : Used in fluorophores due to extended conjugation; e.g., pyrazole derivatives exhibit blue emission .
- Benzofuran hybrids : Electron-deficient systems (e.g., chloro-substituted) show enhanced bioactivity but require complex synthesis .
Reactivity Trends :
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